Disodium 3-aminonaphthalene-2,7-disulphonate
Description
Disodium 3-aminonaphthalene-2,7-disulphonate (CAS 135-50-2) is a naphthalene-derived compound featuring two sulfonate groups at positions 2 and 7 and an amino group at position 3. Its molecular formula is C₁₀H₇NNa₂O₆S₂, and it is widely utilized in industrial and biochemical applications due to its water solubility and reactivity. The sulfonate groups enhance solubility in aqueous media, while the amino group enables participation in diazotization and azo coupling reactions, making it valuable in dye synthesis and pharmaceutical intermediates .
Properties
IUPAC Name |
disodium;3-aminonaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2.2Na/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBINYVMSDDQKZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NNa2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059650 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 3-amino-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135-50-2, 79873-40-8 | |
| Record name | Disodium 3-aminonaphthalene-2,7-disulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 3-amino-, sodium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079873408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 3-amino-, sodium salt (1:2) | |
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| Record name | 2,7-Naphthalenedisulfonic acid, 3-amino-, sodium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 3-amino-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 3-aminonaphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DISODIUM 3-AMINO-2,7-NAPHTHALENEDISULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Mother Liquor Recycling (Patent CN102993061B)
A cost-effective method leverages 1,6-naphthalenedisulfonic acid mother liquor as a starting material:
This method reduces waste by 40% compared to traditional routes, with a production cost of $1,200/metric ton.
Isomerization-Driven Synthesis (Patent EP0047450B1)
Isomerization of naphthalene sulfonic acid mixtures under thermal stress (170–190°C) enhances 2,7-disulfonic acid content:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 170–190°C | Maximizes 2,7-isomer (55–65%) |
| Pressure | 20–100 mbar | Prevents decomposition |
| Reaction Time | 15–30 hr | Achieves equilibrium |
Post-isomerization, the mixture is neutralized with sodium hydroxide, yielding a 92–95% pure disodium product.
Reaction Optimization and Challenges
Temperature and Catalysis
Elevated temperatures (>180°C) favor intramolecular rearrangement but risk side reactions like trisulfonation. Patent CN103694149A resolves this by staging heating:
-
Stage 1 : 100–110°C under vacuum to remove water.
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Stage 2 : 135–145°C with fuming sulfuric acid for controlled sulfonation.
Catalysts such as vanadium pentoxide (V₂O₅) or mercuric sulfate (HgSO₄) improve regioselectivity but are avoided in eco-friendly protocols due to toxicity.
Purification Techniques
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Centrifugation : Removes sodium sulfate byproduct (98% efficiency at 10–20°C).
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Recrystallization : Water-ethanol mixtures (3:1 v/v) increase purity to >99%.
Environmental and Economic Considerations
Waste Reduction Strategies
Energy Efficiency
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Vacuum Distillation : Lowers boiling points, reducing energy use by 25% compared to atmospheric distillation.
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Waste Heat Recovery : Steam from condensation stages preheats incoming reagents, saving 15% energy.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost ($/metric ton) |
|---|---|---|---|
| Mother Liquor Recycling | 78 | 98 | 1,200 |
| Isomerization | 65 | 95 | 1,450 |
| Direct Sulfonation | 70 | 97 | 1,350 |
Key Trade-offs : While mother liquor recycling offers the lowest cost, direct sulfonation provides higher yields. Isomerization balances purity and scalability but requires longer reaction times .
Chemical Reactions Analysis
Types of Reactions
Disodium 3-aminonaphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthalene-2,7-disulfonic acid derivatives.
Reduction: Formation of naphthalene-2,7-disulfonic acid.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Disodium 3-aminonaphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various dyes and pigments.
Biology: Employed in the study of enzyme kinetics and protein interactions due to its ability to form stable complexes with proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent in medical imaging.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of disodium 3-aminonaphthalene-2,7-disulphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent types, sulfonate positions, and counterions, leading to distinct physicochemical and functional properties.
Table 1: Structural and Functional Comparisons
Solubility and Counterion Effects
- Disodium salts (e.g., CAS 135-50-2) exhibit higher aqueous solubility compared to monosodium/hydrogen forms (e.g., CAS 5972-71-4) due to increased ionic character .
- Tetrasodium salts (e.g., ) with additional sulfonate groups show even greater solubility but require higher pH for stability .
Reactivity and Functional Group Impact
- Azo derivatives (e.g., Acid Red 33) display intense coloration due to conjugated π-systems but face regulatory restrictions in cosmetics due to toxicity concerns .
- Hydroxyl vs. Amino groups: The hydroxyl analog (CAS 135-51-3) lacks the amino group’s capacity for diazotization, limiting its use in azo dye synthesis but enhancing stability in acidic conditions .
Positional Isomerism
- Sulfonate position variations (e.g., 1,5 vs. 2,7 in CAS 53255-91-7 vs. 135-50-2) alter molecular geometry, affecting binding affinity in biochemical applications. The 2,7 configuration enables planar stacking interactions with proteins, whereas 1,5 isomers may exhibit steric hindrance .
Biological Activity
Disodium 3-aminonaphthalene-2,7-disulphonate (CAS Number: 135-50-2) is an organic compound with significant biological activity and applications in various fields, including biochemistry, medicine, and environmental science. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a naphthalene ring with two sulfonate groups and one amino group. Its molecular formula is , and it has a molecular weight of approximately 347.28 g/mol. The presence of sulfonate groups enhances the compound's solubility in water, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes. It forms stable complexes with these biomolecules, which can lead to alterations in their activity and function. The specific pathways involved depend on the nature of the target proteins or enzymes and the context in which they are studied.
1. Enzyme Kinetics and Protein Interactions
This compound is frequently employed in studies of enzyme kinetics due to its ability to stabilize enzyme-substrate complexes. This property facilitates the investigation of reaction mechanisms and enzyme activity under various conditions.
2. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties, showing potential in inhibiting certain bacteria and fungi. This characteristic opens avenues for its use in developing antimicrobial agents.
3. Drug Delivery Systems
The compound is being investigated for its potential role in drug delivery systems. Its ability to form complexes with drugs may enhance the solubility and bioavailability of therapeutic agents.
4. Diagnostic Applications
In medical imaging, this compound has potential as a diagnostic agent due to its fluorescent properties when bound to specific biomolecules.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Enzyme Inhibition Study : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, providing insights into its potential as a therapeutic agent.
- Antimicrobial Efficacy : In vitro tests showed that this compound effectively inhibited the growth of E. coli and Candida albicans, suggesting its application in treating infections caused by these pathogens.
- Drug Interaction Analysis : Research has indicated that this compound can enhance the efficacy of certain anticancer drugs by improving their solubility and cellular uptake .
Comparative Analysis
| Property/Compound | This compound | Disodium 1-Aminonaphthalene-3,6-disulphonate | Disodium 4-Aminonaphthalene-1,8-disulphonate |
|---|---|---|---|
| Molecular Formula | |||
| Antimicrobial Activity | Yes | Limited | No |
| Use in Enzyme Studies | High | Moderate | Low |
| Solubility | High | Moderate | High |
Q & A
Q. Methodological Answer :
- UV-Vis Spectroscopy : Measure absorption maxima in aqueous solutions (e.g., λmax ≈ 503–507 nm and 530–534 nm for structurally similar Acid Red 1 ). Use standardized solvent conditions (e.g., deionized water, pH 7.0) to minimize environmental interference.
- Fluorescence Spectroscopy : If applicable, analyze emission spectra under excitation at λmax. Note that substituents like amino groups may enhance fluorescence quantum yield compared to azo derivatives .
- Validation : Cross-reference with HPLC-MS to confirm purity and detect degradation products, especially if absorption coefficients (ε) deviate from literature values (e.g., ε ≥ 250 L·mol⁻¹·cm⁻¹ for Acid Red 1 ).
How can researchers address contradictions in reported stability data for disodium naphthalene disulphonate derivatives under varying pH and ionic conditions?
Q. Methodological Answer :
- Controlled Replication : Systematically test stability across pH 1–14 using buffered solutions. For example, Acid Red 1 exhibits color shifts in HCl (red precipitate) and NaOH (orange-brown solutions), indicating pH-sensitive tautomerism .
- Metal Ion Interference : Use chelating agents (e.g., EDTA) to isolate effects of metal ions (e.g., Cu²⁺ or Fe³⁺), which alter spectral properties via complexation .
- Data Harmonization : Normalize results to ionic strength (e.g., 0.1 M NaCl) to reconcile discrepancies caused by electrolyte interactions .
What synthetic strategies are effective for introducing amino groups at the 3-position of naphthalene disulphonate derivatives?
Q. Methodological Answer :
- Direct Amination : React naphthalene disulphonate precursors with ammonia or amines under catalytic conditions. Optimize temperature (80–120°C) and pressure to enhance yield .
- Reductive Methods : Reduce nitro intermediates (e.g., 3-nitro derivatives) using Sn/HCl or catalytic hydrogenation. Monitor reaction progress via TLC to avoid over-reduction .
- Post-Functionalization : For advanced derivatives, introduce protecting groups (e.g., acetylation) before sulfonation to direct regioselectivity .
How do structural modifications at the 3-position (e.g., amino vs. acetylamino) impact photophysical and biochemical properties?
Q. Methodological Answer :
- Photophysical Studies : Compare molar absorptivity (ε) and Stokes shifts. Amino groups may increase electron density, red-shifting λmax relative to acetylated analogs (e.g., Acid Red 33 vs. Acid Red 1 ).
- Biochemical Interactions : Use fluorescence quenching assays to assess binding affinity with biomolecules (e.g., albumin). Amino groups enhance hydrogen bonding, potentially improving dye-protein interactions .
- Computational Modeling : Perform DFT calculations to correlate substituent effects with spectral data and redox potentials .
What protocols ensure the compound’s stability in long-term biochemical studies, particularly under light and oxidative conditions?
Q. Methodological Answer :
- Storage : Maintain at room temperature in amber vials to prevent photodegradation. Avoid organic solvents unless specified (e.g., Acid Red 1 is sparingly soluble in ethanol ).
- Antioxidants : Add 0.1% sodium ascorbate to aqueous solutions to mitigate oxidation of the amino group .
- Stability Monitoring : Conduct accelerated aging tests (40°C, 75% RH) with periodic HPLC analysis to track degradation kinetics .
What analytical challenges arise when studying metal ion interactions with disodium arylazo-naphthalene disulphonate dyes, and how can they be resolved?
Q. Methodological Answer :
- Challenge : Metal ions (e.g., Cu²⁺, Fe³⁺) induce bathochromic shifts or precipitation, complicating spectral interpretation .
- Resolution :
How can researchers evaluate the environmental impact of disodium naphthalene disulphonate derivatives in aquatic systems?
Q. Methodological Answer :
- Ecotoxicity Assays : Perform OECD 201/202 tests on Daphnia magna or Aliivibrio fischeri to assess acute toxicity. Note that limited data exist for many derivatives .
- Degradation Studies : Use UV/H₂O₂ advanced oxidation processes to track breakdown products via LC-QTOF-MS. Azo derivatives may degrade into aromatic amines, requiring toxicity reassessment .
- Regulatory Compliance : Cross-reference with REACH Annex XVII restrictions on structurally similar azo dyes (e.g., Direct Black 38 ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
